molecular formula C20H18ClN3O2 B2813827 N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953158-20-8

N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B2813827
CAS No.: 953158-20-8
M. Wt: 367.83
InChI Key: VFDBJBYSLKEDAY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to "N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide" have been synthesized for structural analysis and to explore their chemical properties. For instance, the synthesis of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine has been reported, with detailed crystal structure determination by X-ray diffraction, indicating the compound's potential for further chemical and pharmaceutical applications (Zou Xia, 2001).

Heterocyclic Compound Synthesis

The compound and its derivatives have been utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical research. A comprehensive review on the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds has been conducted, highlighting their importance as precursors for developing heterocyclic compounds with potential therapeutic applications (A. Fadda, E. Abdel‐Galil, K. Elattar, 2015).

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their inhibitory activity against enzymes such as tyrosinase, which is involved in melanin synthesis. This research is significant for developing treatments for conditions like hyperpigmentation. For instance, a study on N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives demonstrated their effectiveness as α-amylase inhibitors, showing potential for diabetes management (N. Mathew et al., 2015).

Antimicrobial Activity

Another area of application is the synthesis of compounds with antimicrobial properties. Novel series of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized, showing potent urease inhibition and potential as therapeutic agents in treating infections (M. Nazir et al., 2018).

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-8-4-9-17(14-16)22-19(25)10-5-13-24-20(26)12-11-18(23-24)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDBJBYSLKEDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.